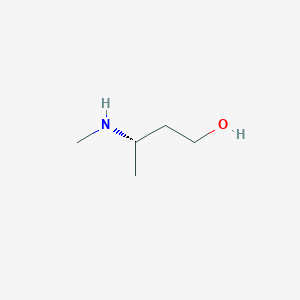

(3S)-3-(methylamino)butan-1-ol

Description

(3S)-3-(Methylamino)butan-1-ol is a chiral amino alcohol with a four-carbon chain featuring a primary alcohol group at position 1 and a secondary methylamino group at the 3S position. Its molecular formula is C₅H₁₃NO (molecular weight: 103.16 g/mol).

Properties

Molecular Formula |

C5H13NO |

|---|---|

Molecular Weight |

103.16 g/mol |

IUPAC Name |

(3S)-3-(methylamino)butan-1-ol |

InChI |

InChI=1S/C5H13NO/c1-5(6-2)3-4-7/h5-7H,3-4H2,1-2H3/t5-/m0/s1 |

InChI Key |

HNNZBZKURNBXOO-YFKPBYRVSA-N |

Isomeric SMILES |

C[C@@H](CCO)NC |

Canonical SMILES |

CC(CCO)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-(methylamino)butan-1-ol can be achieved through several methods, including:

Asymmetric Synthesis: Utilizing chiral catalysts or chiral starting materials to ensure the correct stereochemistry.

Reductive Amination: Reacting a suitable ketone or aldehyde with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: Industrial production may involve large-scale reductive amination processes, optimized for yield and purity. Specific conditions such as temperature, pressure, and solvent choice are tailored to maximize efficiency.

Types of Reactions:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can undergo reduction to form various amines.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Thionyl chloride, phosphorus tribromide.

Major Products:

Oxidation Products: Ketones, aldehydes.

Reduction Products: Secondary amines.

Substitution Products: Alkyl halides, ethers.

Scientific Research Applications

(3S)-3-(Methylamino)butan-1-ol has applications in various scientific fields:

Chemistry: Used as a chiral building block in organic synthesis.

Biology: Studied for its potential effects on biological systems, possibly as a neurotransmitter analog.

Medicine: Investigated for its pharmacological properties, including potential therapeutic uses.

Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3S)-3-(methylamino)butan-1-ol depends on its specific application:

Molecular Targets: It may interact with enzymes or receptors in biological systems.

Pathways Involved: Could be involved in metabolic pathways or signal transduction processes.

Comparison with Similar Compounds

(1S,3S)-3-(Methylamino)cyclobutan-1-ol

- Molecular Formula: C₅H₁₁NO

- Key Features: Cyclobutanol ring with a methylamino group at the 3S position.

- Structural Differences: The cyclobutanol ring introduces rigidity and ring strain, reducing conformational flexibility compared to the linear butan-1-ol backbone of the target compound. This may lower solubility in polar solvents due to reduced hydrogen-bonding capacity.

(3S)-3-(1-Methylindol-3-yl)butan-1-ol

- Molecular Formula: C₁₃H₁₇NO

- Key Features : Butan-1-ol chain with a 1-methylindole substituent at the 3S position.

- Structural Differences : The indole moiety increases lipophilicity, enhancing membrane permeability but reducing water solubility. The aromatic system may enable π-π stacking in drug-receptor interactions, unlike the target compound’s simpler structure.

- Applications : Likely explored in oncology or neurology due to indole’s prevalence in bioactive molecules .

2-(3-Fluoro-4-methoxyphenyl)-7-[(3S)-3-(methylamino)pyrrolidin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one

- Molecular Formula : C₂₄H₂₆FN₅O₂

- Key Features: Pyrrolidine ring with a 3S-methylamino group and a fluorinated aromatic system.

- Structural Differences: The pyrrolidine ring enhances basicity and metabolic stability compared to the target’s linear amine.

- Applications : Patented as a pharmaceutical intermediate, possibly for anticancer or antiviral therapies .

1-Deoxy-1-(methylamino)-D-glucitol Derivatives

- Molecular Formula : Variable (e.g., C₂₉H₃₀F₆N₃O₇P in ).

- Key Features: Sugar alcohol backbone with methylamino and complex substituents.

- Structural Differences : High polarity due to multiple hydroxyl groups, contrasting with the target’s moderate hydrophilicity. The glucitol scaffold is stereochemically complex, enabling interactions with carbohydrate-binding proteins.

- Applications : Used in glycosidase inhibitors or antiviral agents .

3-Methoxy-3-methyl-1-butanol

- Molecular Formula : C₆H₁₄O₂

- Key Features : Branched-chain alcohol with methoxy and methyl groups at position 3.

- The methoxy group increases hydrophobicity compared to the target compound.

- Regulatory Status: Classified as non-PBT/vPvB under EU criteria, suggesting lower environmental persistence .

3-Methylbutan-1-ol (Isoamyl Alcohol)

- Molecular Formula : C₅H₁₂O

- Key Features : Branched primary alcohol without nitrogen.

- Higher volatility (boiling point: ~132°C) compared to amino alcohols.

- Toxicity : Health-based occupational exposure limits established due to irritant effects .

Data Table: Key Properties of Compared Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Applications |

|---|---|---|---|---|

| (3S)-3-(Methylamino)butan-1-ol | C₅H₁₃NO | 103.16 | Primary alcohol, secondary amine | Pharmaceutical intermediates |

| (1S,3S)-3-(Methylamino)cyclobutan-1-ol | C₅H₁₁NO | 101.15 | Cyclic alcohol, secondary amine | Heterocyclic synthesis |

| (3S)-3-(1-Methylindol-3-yl)butan-1-ol | C₁₃H₁₇NO | 203.28 | Indole, primary alcohol | Bioactive molecule development |

| 3-Methoxy-3-methyl-1-butanol | C₆H₁₄O₂ | 118.17 | Branched alcohol, methoxy | Industrial solvents |

| 3-Methylbutan-1-ol | C₅H₁₂O | 88.15 | Branched primary alcohol | Flavoring agent, solvents |

Biological Activity

(3S)-3-(Methylamino)butan-1-ol, an organic compound with a chiral center, has garnered interest in various scientific fields, particularly in biology and medicine. This article explores its biological activity, potential applications, and relevant research findings.

Chemical Structure and Properties

(3S)-3-(Methylamino)butan-1-ol is characterized by a butanol backbone with a methylamino group attached to the third carbon. Its molecular formula is , and it exists as an optically active compound due to its stereochemistry. The compound's unique structure allows it to interact with biological systems, potentially influencing various metabolic pathways.

The biological activity of (3S)-3-(Methylamino)butan-1-ol is hypothesized to involve interactions with specific receptors or enzymes. It may function as a neurotransmitter analog, influencing neurotransmission and metabolic processes. The exact molecular targets and pathways involved remain subjects of ongoing research.

Pharmacological Properties

- Neurotransmitter Activity : Studies suggest that (3S)-3-(Methylamino)butan-1-ol may mimic neurotransmitters, potentially affecting synaptic transmission and neuronal excitability. This property positions it as a candidate for further investigation in neuropharmacology.

- Antimicrobial Activity : Preliminary investigations indicate that (3S)-3-(Methylamino)butan-1-ol exhibits antimicrobial properties. For instance, related compounds have shown varying degrees of efficacy against bacteria such as Staphylococcus aureus and Bacillus cereus, with minimum inhibitory concentrations (MICs) reported around 500 µg/mL for similar structures .

- Enzyme Inhibition : The compound has been evaluated for its potential to inhibit enzymes like alpha-amylase, which is crucial in carbohydrate metabolism. In vitro studies have demonstrated that modifications in the structure can significantly alter enzyme inhibition potency .

Study 1: Neuropharmacological Effects

A study focused on the neuropharmacological effects of (3S)-3-(Methylamino)butan-1-ol revealed its potential role as a neurotransmitter analog. Researchers administered varying doses to animal models and observed changes in behavior indicative of altered neurotransmission. The findings suggest that this compound could influence mood and cognitive functions.

Study 2: Antimicrobial Efficacy

In another study, researchers evaluated the antimicrobial activity of (3S)-3-(Methylamino)butan-1-ol against common pathogens. The results indicated moderate activity against several strains, prompting further investigation into its potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (3R)-3-(Methylamino)butan-1-ol | Enantiomer with opposite stereochemistry | Potentially different pharmacological effects |

| 3-Aminobutan-1-ol | Lacks methyl group on amino nitrogen | Different interaction profile |

| N-Methyl-2-aminoethanol | Shorter carbon chain | Distinct biochemical properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.